molecular formula C24H29BrClN3O3S B297260 4-bromo-N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-cyclohexylbenzenesulfonamide

4-bromo-N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-cyclohexylbenzenesulfonamide

Cat. No. B297260
M. Wt: 554.9 g/mol
InChI Key: JHCUMSBAWWYHCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-cyclohexylbenzenesulfonamide is a chemical compound used in scientific research. It is a potent and selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. This compound has been studied for its potential therapeutic applications in the treatment of addiction, depression, and other psychiatric disorders.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-cyclohexylbenzenesulfonamide involves its binding to the dopamine D3 receptor. This receptor is involved in the regulation of reward and motivation pathways in the brain. By blocking this receptor, the compound can modulate the activity of these pathways, which may have therapeutic effects in the treatment of addiction, depression, and other psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-cyclohexylbenzenesulfonamide are still being studied. However, it has been shown to have potent and selective activity at the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. This suggests that the compound may have therapeutic effects in the treatment of addiction, depression, and other psychiatric disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 4-bromo-N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-cyclohexylbenzenesulfonamide in lab experiments include its potency and selectivity for the dopamine D3 receptor. This makes it a useful tool for studying the role of this receptor in the regulation of reward and motivation pathways in the brain. However, the limitations of using this compound include its potential toxicity and the need for careful handling and storage.

Future Directions

There are many potential future directions for the study of 4-bromo-N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-cyclohexylbenzenesulfonamide. These include further studies of its mechanism of action, its effects on other neurotransmitter systems, and its potential therapeutic applications in the treatment of addiction, depression, and other psychiatric disorders. Additionally, the development of new compounds based on this chemical structure may lead to the discovery of even more potent and selective dopamine D3 receptor antagonists.

Synthesis Methods

The synthesis of 4-bromo-N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-cyclohexylbenzenesulfonamide involves several steps. The starting materials are 3-chlorophenylpiperazine, cyclohexylamine, and 4-bromo-2-chloroethylbenzenesulfonamide. These are reacted together in a series of chemical reactions to yield the final product. The synthesis method has been optimized to produce high yields of the compound with high purity.

Scientific Research Applications

4-bromo-N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-cyclohexylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to be a potent and selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. This compound has been studied for its potential use in the treatment of addiction, depression, and other psychiatric disorders.

properties

Molecular Formula

C24H29BrClN3O3S

Molecular Weight

554.9 g/mol

IUPAC Name

4-bromo-N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-cyclohexylbenzenesulfonamide

InChI

InChI=1S/C24H29BrClN3O3S/c25-19-9-11-23(12-10-19)33(31,32)29(21-6-2-1-3-7-21)18-24(30)28-15-13-27(14-16-28)22-8-4-5-20(26)17-22/h4-5,8-12,17,21H,1-3,6-7,13-16,18H2

InChI Key

JHCUMSBAWWYHCW-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N(CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)Br

Canonical SMILES

C1CCC(CC1)N(CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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